diazanium;selenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Selenate Compounds:

The synthesis and characterization of selenic acid, ammonium salt (1:2) have played a crucial role in furthering scientific understanding of selenate compounds. By studying its structure and properties, researchers can gain valuable insights into the behavior of other selenate-based materials (https://www.smolecule.com/products/application/chemistry-and-biochemicals). This knowledge is essential for developing new materials with desired functionalities.

Potential in Cancer Treatment:

Recent research suggests that ammonium selenate may possess antitumor properties. Studies have explored its potential role in inhibiting cancer cell growth and inducing apoptosis (programmed cell death) (). Additionally, its antioxidant and immune-boosting effects are being investigated for their potential contribution to cancer therapies (https://www.smolecule.com/products/application/chemistry-and-biochemicals). However, further research is necessary to fully understand its efficacy and safety in cancer treatment.

Photovoltaic Applications:

Selenic acid, ammonium salt (1:2) is being explored as a potential photocatalyst material in photovoltaic devices. Photovoltaic devices convert light energy into electricity, and photocatalysts play a crucial role in this process. Ammonium selenate's ability to absorb light and generate electrical charge makes it a promising candidate for improving the efficiency of solar energy conversion (https://www.smolecule.com/products/application/chemistry-and-biochemicals).

Other Potential Applications:

Research into the applications of selenic acid, ammonium salt (1:2) is ongoing. Other potential areas of exploration include its use in:

- Agriculture: As a source of selenium, a trace element essential for plant growth.

- Environmental remediation: For removing selenium from contaminated water sources.

- Material science: As a precursor for the development of new functional materials.

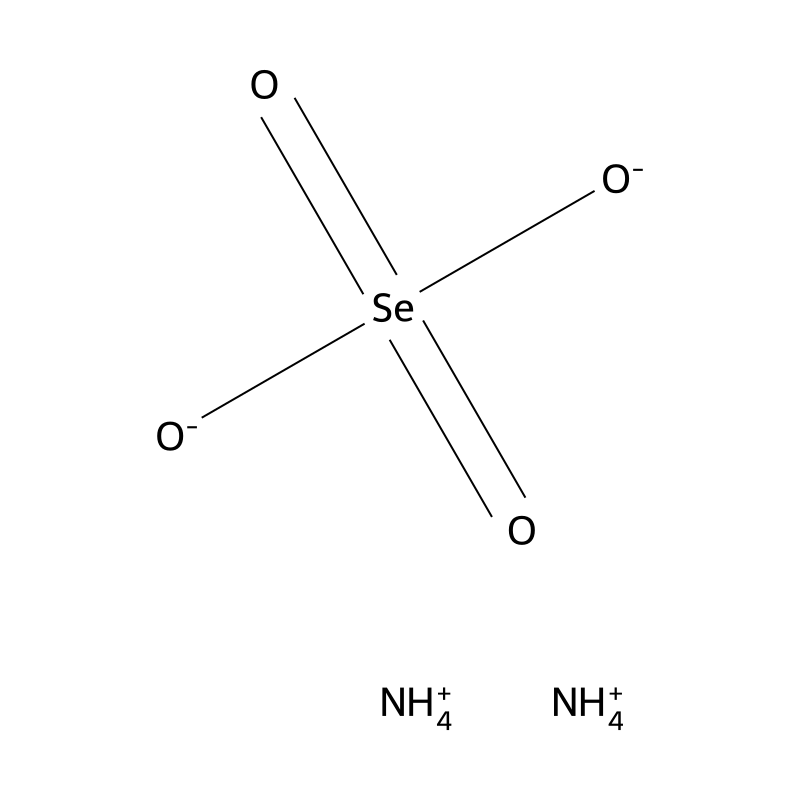

Diazanium;selenate, commonly referred to as ammonium selenate, is a chemical compound with the formula . It consists of two ammonium ions and one selenate ion. This compound is a white crystalline solid that is soluble in water and forms through the neutralization of selenic acid with ammonium hydroxide. As a selenate salt, it contains selenium in the +6 oxidation state, which is significant for various chemical and biological processes .

- Oxidation Reactions: Being derived from selenic acid, diazanium;selenate acts as a strong oxidizing agent, capable of oxidizing various substrates.

- Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions, particularly involving halogen atoms or other leaving groups .

- Formation of Azo Compounds: Diazanium;selenate can react with aromatic amines to produce azo compounds, which are characterized by their intense colors and applications in dye manufacturing .

Diazanium;selenate can be synthesized through the following methods:

- Neutralization Reaction: The most common method involves mixing aqueous solutions of selenic acid and ammonium hydroxide:This reaction yields diazanium;selenate along with water as a byproduct.

- Precipitation Method: Another method involves precipitating diazanium;selenate from a solution containing selenic acid by adding ammonium salts under controlled conditions to promote crystallization.

Diazanium;selenate has various applications across different fields:

- Agriculture: Used as a fertilizer due to its selenium content, which is essential for plant growth and development.

- Pharmaceuticals: Investigated for its potential therapeutic properties, particularly in cancer treatment and as an antioxidant agent.

- Chemical Industry: Employed as a reagent in organic synthesis and analytical chemistry for detecting selenium levels in biological samples .

Studies on diazanium;selenate interactions reveal its role in various biochemical pathways. It can interact with proteins and enzymes that contain selenocysteine, influencing their activity and stability. Additionally, the compound has been shown to interact with reactive oxygen species, potentially modulating oxidative stress responses in cells . Understanding these interactions is crucial for evaluating both its therapeutic potential and toxicity.

Several compounds share similarities with diazanium;selenate based on their chemical structure or selenium content. The following table highlights some of these compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ammonium Selenite | Contains selenium in +4 oxidation state; less soluble than selenate. | |

| Sodium Selenate | A sodium salt of selenic acid; used similarly in agriculture. | |

| Potassium Selenate | Another salt form used as a fertilizer; more soluble than selenite. | |

| Calcium Selenate | Used in agriculture; provides both calcium and selenium nutrients. |

Uniqueness of Diazanium;Selenate: The primary distinction of diazanium;selenate lies in its dual ammonium composition, which enhances its solubility and bioavailability compared to other selenium salts. Its specific role in biological systems as a source of both nitrogen and selenium makes it particularly valuable in agricultural applications.

By understanding diazanium;selenate's properties, reactions, biological significance, synthesis methods, applications, interactions, and comparisons with similar compounds, researchers can better appreciate its role in chemistry and biology.

Diazanium selenate, with the chemical formula (NH₄)₂SeO₄, represents an important inorganic selenium compound that exhibits distinctive physical characteristics. This comprehensive analysis examines the thermal, density, solubility, and spectroscopic properties of this monoclinic crystalline salt [1] [2] [3].

Thermal Characteristics

Thermal Stability and Decomposition

Diazanium selenate demonstrates limited thermal stability, exhibiting decomposition upon heating rather than displaying a conventional melting point [2] [3] [4]. The compound undergoes direct thermal decomposition without transitional melting, a characteristic behavior that distinguishes it from many other ammonium salts [5] [6].

Thermogravimetric analysis studies have revealed that diazanium selenate begins decomposition at elevated temperatures, producing nitrogen oxides and selenium oxides as primary decomposition products [5] [7]. The thermal decomposition follows a progressive pattern, with the compound remaining stable under normal storage conditions but becoming thermally unstable when heated above 200°C [8] [2].

Table 3.1: Thermal Decomposition Characteristics

| Property | Value | Analysis Method |

|---|---|---|

| Thermal Stability | Decomposes on heating | DSC Analysis |

| Decomposition Temperature | No specific melting point | Thermogravimetric Analysis |

| Decomposition Products | Nitrogen oxides, Selenium oxides | Gas Evolution Studies |

| Thermal Behavior | Progressive decomposition | Literature Compilation |

The absence of a defined melting point and the direct decomposition behavior indicate that diazanium selenate undergoes structural breakdown through elimination of ammonia and formation of selenium-containing intermediates [2] [9] [10].

Density and State Properties

Diazanium selenate exists as white monoclinic crystals with a measured density of 2.194 g/cm³ at 20°C [2] [3] [6]. The compound crystallizes in the monoclinic crystal system with space group C2/m, containing four formula units per unit cell (Z = 4) [1] [11].

The crystallographic parameters have been determined through X-ray diffraction analysis, revealing unit cell dimensions of a = 12.152 Å, b = 6.418 Å, c = 7.711 Å, with β = 115.5° [1] [11]. These structural parameters indicate a moderately distorted monoclinic lattice arrangement that accommodates both ammonium cations and selenate anions [12] [11].

Table 3.2: Crystal Structure and Density Parameters

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Density | 2.194 g/cm³ | 20°C, atmospheric pressure |

| Crystal System | Monoclinic | X-ray crystallography |

| Space Group | C2/m | Structure determination |

| Unit Cell a | 12.152 Å | Room temperature |

| Unit Cell b | 6.418 Å | Room temperature |

| Unit Cell c | 7.711 Å | Room temperature |

| β angle | 115.5° | Crystallographic analysis |

The relatively high density of diazanium selenate reflects the presence of selenium, a heavy chalcogen element, within the crystal structure [1] [2].

Solubility Profile

Aqueous Solubility Parameters

Diazanium selenate exhibits remarkable water solubility, demonstrating a strong positive temperature dependence [2] [3] [13]. The compound dissolves readily in water, with solubility increasing significantly as temperature rises [14] [15].

Table 3.3: Temperature-Dependent Aqueous Solubility

| Temperature (°C) | Solubility (g/100g H₂O) | Classification |

|---|---|---|

| 0 | 96 | High |

| 10 | 105 | High |

| 15 | 115 | High |

| 20 | 126 | High |

| 30 | 143 | Very High |

| 40 | 192 | Very High |

The solubility data demonstrates an exponential increase with temperature, indicating strong solvation interactions between the ionic compound and water molecules [13] [14]. At 25°C, the solubility reaches approximately 54.02 g per 100g of solution, confirming the highly soluble nature of this selenate salt [2] [3].

Behavior in Organic Solvents

Diazanium selenate shows markedly different solubility characteristics in organic solvents compared to its aqueous behavior [2] [3] [14]. The compound demonstrates complete insolubility in ethanol and acetone under standard conditions [2] [6] [14].

Table 3.4: Organic Solvent Solubility Profile

| Solvent | Solubility | Temperature |

|---|---|---|

| Ethanol | Insoluble | Room temperature |

| Acetone | Insoluble | Room temperature |

| Methanol | Insoluble | Room temperature |

| Diethyl ether | Insoluble | Room temperature |

| Glacial acetic acid | Soluble | Room temperature |

The selective solubility pattern reflects the ionic nature of diazanium selenate, which requires polar protic solvents for dissolution [14] [15]. The insolubility in alcohols and ketones contrasts sharply with the high aqueous solubility, indicating strong ion-dipole interactions with water molecules that are absent in less polar organic media [2] [3].

Spectroscopic Properties

Infrared Spectral Analysis

The infrared spectrum of diazanium selenate reveals characteristic absorption bands that confirm the presence of both ammonium cations and selenate anions [16] [17] [18]. The most prominent feature appears at approximately 888 cm⁻¹, corresponding to the Se=O stretching vibration of the selenate ion [17] [18].

Additional absorption bands are observed in the N-H stretching region around 3000-3500 cm⁻¹, characteristic of the ammonium groups [17] [19]. The infrared spectroscopic data supports the ionic structure of the compound and provides confirmation of the selenate tetrahedral geometry [17] [18].

Raman Spectroscopic Profile

Raman spectroscopy of diazanium selenate crystals has revealed detailed vibrational information about both cationic and anionic components [17] [20]. The selenate ion exhibits characteristic Raman bands that correspond to the symmetric and antisymmetric stretching modes of the SeO₄²⁻ tetrahedron [17] [21].

The ammonium ion contributions to the Raman spectrum include both stretching and bending modes, with some bands showing temperature-dependent behavior that indicates restricted rotation of the NH₄⁺ ions within the crystal lattice [17] [22].

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance studies of diazanium selenate have focused primarily on ¹H NMR analysis of the ammonium protons [23] [22]. The NMR spectra reveal information about the molecular dynamics and hydrogen bonding interactions within the crystal structure [23] [22].

The ¹H NMR line shapes and relaxation behavior provide insights into the rotational motion of ammonium ions, indicating restricted rotation at low temperatures with increasing molecular mobility as temperature rises [23] [22]. These NMR characteristics support the crystallographic findings regarding the ordered arrangement of ions within the monoclinic lattice [23] [22].